molecular formula C7H7NO2S B179913 (Pyridin-2-ylsulfanyl)-acetic acid CAS No. 10002-29-6

(Pyridin-2-ylsulfanyl)-acetic acid

Cat. No. B179913
CAS RN: 10002-29-6
M. Wt: 169.2 g/mol
InChI Key: IGJFLPNTKLFHMW-UHFFFAOYSA-N
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Description

(Pyridin-2-ylsulfanyl)-acetic acid is a chemical compound that features a pyridine ring bound to a thiol group, which is further connected to an acetic acid moiety. This structure is of interest due to its potential applications in synthesizing various heterocyclic compounds, which are valuable in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of compounds related to (Pyridin-2-ylsulfanyl)-acetic acid has been explored in several studies. For instance, a copper-mediated radical oxidative annulation method has been developed to synthesize indolizines starting from 2-(pyridin-2-yl)acetate derivatives and α,β-unsaturated carboxylic acids, yielding moderate to good yields with broad substrate scope and good functional group tolerance . This indicates that (Pyridin-2-ylsulfanyl)-acetic acid derivatives can be used as precursors in complex synthesis reactions.

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of (Pyridin-2-ylsulfanyl)-acetic acid, they do provide insights into related compounds. For example, a study on a polymorph of 2-(pyrimidin-2-ylsulfanyl)acetic acid reveals that the molecules are not planar, with the aromatic ring making a significant angle with the carboxyl plane . This information suggests that the spatial arrangement of atoms in (Pyridin-2-ylsulfanyl)-acetic acid could also exhibit non-planarity, which may influence its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The chemical reactivity of (Pyridin-2-ylsulfanyl)-acetic acid can be inferred from studies on similar compounds. For example, the synthesis of various (pyrrol-2-ylsulfanyl)alkanoic acids involves reactions with thiourea, iodine, and halogen-substituted alkanoic acids . These reactions highlight the versatility of the sulfanyl group in facilitating the formation of new bonds, which is likely applicable to (Pyridin-2-ylsulfanyl)-acetic acid as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of (Pyridin-2-ylsulfanyl)-acetic acid can be partially deduced from the hydrogen-bonding interactions studied in a complex of acetic acid and pyridine . The strong N-H-O hydrogen-bonding interaction observed suggests that (Pyridin-2-ylsulfanyl)-acetic acid may also engage in significant hydrogen bonding, which could affect its solubility, boiling point, and other physical properties. Additionally, the influence of solvents on the strength of hydrogen bonds is noted, which could be relevant for the solubility and reactivity of (Pyridin-2-ylsulfanyl)-acetic acid in different media.

Scientific Research Applications

Corrosion Inhibition

(Pyridin-2-ylsulfanyl)-acetic acid derivatives show significant potential in corrosion inhibition. One study highlighted the effectiveness of a similar compound, [(2-pyridin-4-ylethyl)thio]acetic acid, in inhibiting steel corrosion in sulfuric acid solution. The compound acted as a mixed inhibitor, and its efficiency increased with concentration, achieving up to 82% efficiency at a certain concentration (Bouklah et al., 2005).

Polymorphism in Chemistry

The compound demonstrates polymorphism, which is crucial in pharmaceutical and material sciences. A study on a similar molecule, 2-(pyrimidin-2-ylsulfanyl)acetic acid, revealed a new polymorphic form, showcasing the molecule's ability to exist in multiple forms (Ramos Silva et al., 2011).

Electrochemistry

In electrochemistry, the compound's derivatives have been studied for their interaction in different electrolyte solutions, providing insights into the polarographic reductions of acids in pyridine solutions and interactions between different ions (Hojo et al., 1987).

Synthesis of Derivatives

Various derivatives of (Pyridin-2-ylsulfanyl)-acetic acid have been synthesized for different applications. For instance, (1H-pyrrol-2-ylsulfanyl)alkanoic acids have been synthesized, showcasing the compound's versatility in creating new chemical entities (Rudyakova et al., 2008).

Antimycobacterial Activity

Some derivatives of (Pyridin-2-ylsulfanyl)-acetic acid have shown antimycobacterial activity, indicating potential pharmaceutical applications. Compounds synthesized from this acid exhibited activity against strains of Mycobacterium tuberculosis and Mycobacterium avium (Mamolo et al., 2001).

Luminescent Properties

Derivatives of (Pyridin-2-ylsulfanyl)-acetic acid have been studied for their luminescent properties, indicating potential applications in sensors and laser technology (Grummt et al., 2007).

Catalytic Applications

In catalysis, derivatives of (Pyridin-2-ylsulfanyl)-acetic acid have been used in reactions like the ammoxidation of alcohols to nitriles, showcasing the compound's utility in facilitating chemical transformations (Xie et al., 2014).

Dairy Science Application

In dairy science, a method involving pyridine and acetic anhydride, closely related to the compound , has been used for determining citric acid in milk, indicating its utility in food analysis and quality control (Marier & Boulet, 1958).

Glaucoma Treatment

In pharmaceutical research, a scaffold bearing a (pyridin-2-ylamino)acetic acid moiety, structurally related to (Pyridin-2-ylsulfanyl)-acetic acid, was identified as an effective ocular hypotensive agent, useful in the treatment of glaucoma (Iwamura et al., 2018).

Solvent-Free Acetylations

In organic synthesis, acetic anhydride–pyridine over basic alumina, related to (Pyridin-2-ylsulfanyl)-acetic acid, has been used for acetylations of various functional groups under solvent-free conditions, demonstrating the compound's relevance in synthetic chemistry (Paul et al., 2002).

properties

IUPAC Name

2-pyridin-2-ylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c9-7(10)5-11-6-3-1-2-4-8-6/h1-4H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJFLPNTKLFHMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349595
Record name (Pyridin-2-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Pyridin-2-ylsulfanyl)-acetic acid

CAS RN

10002-29-6
Record name (Pyridin-2-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
HH Sayed, EM Flefel, AM Abd El-Fatah… - Egypt J. Chem, 2010 - journals.ekb.eg
3-(4-CHLOROPHENYL)-1-(2,4-dichlorophenyl)-propen-1-one (1) was prepared and reacted with active methylene compound, ethyl cyanoacetate in the presence of ammonium acetate …
Number of citations: 8 journals.ekb.eg
DY Maeda, MT Quinn, IA Schepetkin… - … of Pharmacology and …, 2010 - ASPET
The chemokine receptors CXCR1/2 are involved in a variety of inflammatory diseases, including chronic obstructive pulmonary disease. Several classes of allosteric small-molecule …
Number of citations: 10 jpet.aspetjournals.org
AM Hussein, M El-Gaby, F Abushanab… - Egyptian Journal of …, 2018 - journals.ekb.eg
Acetoacetanilide derivative 1 was reacted with aromatic aldehydes 2 to yield the arylidine derivatives 3 and 6a, b. The Hantzsch amides 7a,b were prepared by the one-pot cyclization …
Number of citations: 5 journals.ekb.eg
AM Bhagwat - 2010 - scholar.archive.org
With regards to the helpful comments made by the examiners on this thesis, the following amendments and corrections have been made. p 7, line 24 and P 88, line 2:“bioaffinity” for “…
Number of citations: 2 scholar.archive.org
H Talouizte, M Merzouki, M Benlemlih… - Journal of …, 2020 - hindawi.com
Textile industry is one of the most polluting industries in the world. It has a high importance in terms of its environment impact, since it consumes a considerably large amount of water …
Number of citations: 15 www.hindawi.com
HS Khalaf, HEM Tolan, MN El-Bayaa… - Russian Journal of …, 2020 - Springer
New sugar hydrazones and their derived oxadiazolyl acyclic nucleoside analogs in addition to the derived thioglycosides incorporating pyridine, furan or thiophene have been …
Number of citations: 13 link.springer.com
H Talouizte, M Merzouki, M Benlemlih, MB Amraoui - 2020 - academia.edu
Textile industry is one of the most polluting industries in the world. It has a high importance in terms of its environment impact, since it consumes a considerably large amount of water …
Number of citations: 0 www.academia.edu
X Pu, CR Zhang, L Zhu, QL Li, QM Huang, L Zhang… - Fitoterapia, 2019 - Elsevier
The plant derived camptothecin (CPT) is a pentacyclic pyrroloquinoline alkaloid with unique antitumor activity. Successive discoveries of new CPT-producing plants occurred in recent …
Number of citations: 32 www.sciencedirect.com
AA Gakh - 2004 - ornl.gov
Objective• Synthesis and utilization of novel organic compounds by US National Laboratories, chemical companies, and other government and non-government organizations. …
Number of citations: 0 www.ornl.gov

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